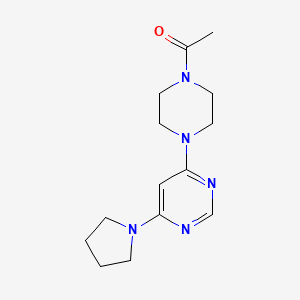

![molecular formula C15H11NO5S B5547032 4-甲酰基苯基[(2-硝基苯基)硫代]乙酸盐](/img/structure/B5547032.png)

4-甲酰基苯基[(2-硝基苯基)硫代]乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 4-formylphenyl [(2-nitrophenyl)thio]acetate often involves nucleophilic substitution reactions and the strategic use of protecting groups to facilitate the introduction of functional groups at specific sites on the molecule. For instance, the synthesis of 4-nitrophenyl beta-glycosides of the 3-thio and 4-thio analogues demonstrates the use of sulfonate derivatives and sulfamidate intermediates for introducing thio functionalities, highlighting the synthetic challenges and strategies in constructing such molecules (Hongming Chen & S. Withers, 2007).

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-formylphenyl [(2-nitrophenyl)thio]acetate is often characterized by intricate interplays of hydrogen bonding, pi-pi stacking, and other non-covalent interactions that define their solid-state architecture. For example, the study of 2,6-diiodo-4-nitrophenyl acetate revealed how iodo-nitro interactions and aromatic pi-pi-stacking interactions contribute to the supramolecular structure in different dimensions (S. J. Garden et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of 4-formylphenyl [(2-nitrophenyl)thio]acetate derivatives involves a wide range of reactions, including nucleophilic substitutions and radical processes. For example, substitution reactions of nitrothiophens and their derivatives with lithium 2-nitropropan-2-ide showcase the complexity of ionic and radical mechanisms in modifying the thiophen ring and introducing new functional groups (P. Newcombe & R. Norris, 1979).

Physical Properties Analysis

The physical properties of such compounds, including their solubility, melting points, and crystalline structures, are closely related to their molecular architecture and the nature of their functional groups. Studies often involve detailed crystallographic analyses to understand how structural features impact physical properties.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards different reagents, and stability under various conditions, are defined by the functional groups present in the molecule. For instance, the behavior of 4-nitrophenyl acetate derivatives under base-catalyzed conditions offers insights into the effects of ultrasound on hydrolysis rates, demonstrating the influence of solvent interactions and the role of sonication in modifying reaction kinetics (S. Salmar et al., 2006).

科学研究应用

氢键和去质子化平衡

研究详细阐述了阴离子与脲/硫脲衍生物之间的氢键和去质子化平衡,包括与4-甲酰基苯基[(2-硝基苯基)硫代]乙酸盐相关的平衡。这些相互作用对于理解这些化合物在设计更有效的受体和有机合成催化剂中的化学行为和潜在应用至关重要 (Pérez-Casas & Yatsimirsky, 2008).

DNA结合研究和生物活性

对硝基取代酰硫脲的研究显示出显着的DNA相互作用能力,表明在新型抗癌剂和抗菌剂的开发中具有潜在应用。这些研究强调了硝基取代衍生物在药物研究中的重要性以及它们在治疗应用中的潜力 (Tahir 等,2015).

硝基芳烃的还原酰胺化

在有机合成中,芳基硝基化合物的还原酰胺化,包括在合成对乙酰氨基酚等医学相关分子的应用中,展示了硝基芳烃及其衍生物在合成复杂有机分子中的多功能性 (Bhattacharya 等,2006).

对产甲烷系统的な影响

硝基苯酚(与4-甲酰基苯基[(2-硝基苯基)硫代]乙酸盐中的官能团密切相关)对利用醋酸盐的产甲烷系统的影响已被研究,以了解这些化合物的环境和毒理学意义。此类研究对于评估硝基苯酚衍生物的环境风险至关重要 (Haghighi Podeh 等,1995).

接枝到表面

在没有电化学诱导的情况下将硝基苯基基团接枝到碳和金属表面上的潜力为材料科学开辟了新的途径,用于改变各种应用的表面性能,包括传感器、催化和电子器件 (Adenier 等,2005).

用于乙酸盐结合和传感的色离子载体

一种基于硫脲的色离子载体,其官能团化学与4-甲酰基苯基[(2-硝基苯基)硫代]乙酸盐相关,已被开发用于乙酸盐的高选择性结合和传感。此应用对于分析化学至关重要,突出了这些化合物在开发新型传感器中的潜力 (Kato 等,2001).

属性

IUPAC Name |

(4-formylphenyl) 2-(2-nitrophenyl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO5S/c17-9-11-5-7-12(8-6-11)21-15(18)10-22-14-4-2-1-3-13(14)16(19)20/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWYWHCXMRHKSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SCC(=O)OC2=CC=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Formylphenyl) 2-(2-nitrophenyl)sulfanylacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

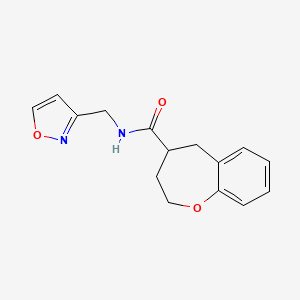

![4-methyl-2-[(2-phenyl-4-quinazolinyl)amino]phenol](/img/structure/B5546956.png)

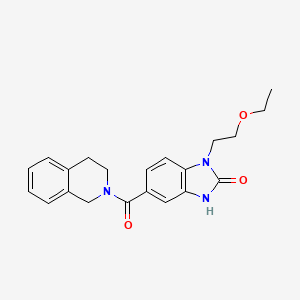

![3-imidazo[1,2-a]pyridin-2-yl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5546965.png)

![5-(4-methoxyphenyl)-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546969.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5546982.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5546990.png)

![7-ethyl-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5547008.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5547040.png)

![1-(1,3-benzothiazol-2-yl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5547044.png)

![1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone](/img/structure/B5547069.png)

![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)